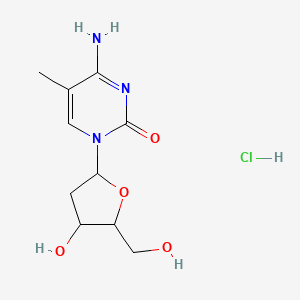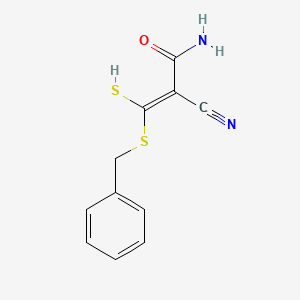![molecular formula C19H26N2O5 B12068905 2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane](/img/structure/B12068905.png)
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its stability and reactivity. The presence of both carbamate (Cbz) and tert-butoxycarbonyl (Boc) protecting groups makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a diamine under acidic conditions to form the spirocyclic nonane structure.
Introduction of Protecting Groups: The next step involves the introduction of the Cbz and Boc protecting groups. This is typically done using benzyl chloroformate (for Cbz) and di-tert-butyl dicarbonate (for Boc) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its stable and reactive nature.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The protecting groups (Cbz and Boc) can be selectively removed under specific conditions, allowing for controlled release of the active compound.
Comparison with Similar Compounds
Similar Compounds
2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane: Similar in structure but lacks the Cbz protecting group.
5-oxa-2,8-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester: Another related compound with different functional groups.
Uniqueness
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane is unique due to the presence of both Cbz and Boc protecting groups, which provide enhanced stability and versatility in chemical reactions. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex synthetic pathways.
Properties
Molecular Formula |
C19H26N2O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-O-benzyl 5-O-tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-18(2,3)26-17(23)21-9-10-24-14-19(21)12-20(13-19)16(22)25-11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
InChI Key |
ACEOOUVLDGXSET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC12CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)

![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068847.png)

![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)

![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)





